Stavudine vs. Zidovudine: 82% vs. 9% Lipoatrophy Prevalence in Randomized Clinical Trial
In a randomized comparative trial of stavudine- versus zidovudine-based therapy with comparable median exposure durations (51 and 50 months, respectively), the prevalence of clinical lipoatrophy was 82% in stavudine recipients compared to 9% in zidovudine recipients, representing a greater than ninefold higher risk (P=0.0001) [1]. Concurrent measurement of mitochondrial DNA (mtDNA) content in subcutaneous adipose tissue from the thigh was significantly lower in patients allocated to stavudine compared to zidovudine (P=0.01), providing a mechanistic correlate for the observed differential clinical toxicity [1].
| Evidence Dimension | Lipoatrophy prevalence |
|---|---|
| Target Compound Data | 82% (stavudine-based therapy) |
| Comparator Or Baseline | 9% (zidovudine-based therapy) |
| Quantified Difference | 73 percentage-point absolute difference; >9-fold relative increase |
| Conditions | HIV-1-infected adults; randomized trial; median exposure 51 months (stavudine) vs. 50 months (zidovudine); intent-to-treat analysis; lipoatrophy assessed clinically and radiographically |
Why This Matters
This direct, randomized comparison establishes stavudine's lipoatrophy risk as quantitatively distinct from zidovudine, a critical consideration for procurement in studies of antiretroviral-associated metabolic complications or in applications where long-term tolerability profiles are relevant.
- [1] van der Valk M, Casula M, Weverlingz GJ, van Kuijk K, van Eck-Smit B, Hulsebosch HJ, et al. Prevalence of lipoatrophy and mitochondrial DNA content of blood and subcutaneous fat in HIV-1-infected patients randomly allocated to zidovudine- or stavudine-based therapy. Antivir Ther. 2004;9(3):385-393. View Source
